(5E)-5-[2-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Description
The compound (5E)-5-[2-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic molecule with a complex structure. It features a thiazolidine-2,4-dione core, which is often found in various bioactive compounds. The presence of multiple functional groups, including bromine, ethoxy, and prop-2-yn-1-yloxy, makes this compound versatile for various chemical reactions and applications.
Properties
IUPAC Name |
(5E)-5-[(2-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4S/c1-4-7-20-17(21)16(25-18(20)22)10-12-9-14(23-6-3)15(11-13(12)19)24-8-5-2/h1-2,9-11H,6-8H2,3H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIWFDGIKKZBFF-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC#C)Br)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C)Br)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[2-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic conditions.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with an aldehyde.
Functional Group Modifications: The ethoxy and prop-2-yn-1-yloxy groups are introduced through nucleophilic substitution reactions, often using corresponding alkyl halides.
Bromination: The bromine atom is typically introduced via electrophilic aromatic substitution using bromine or a brominating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it serves as a probe to study enzyme interactions and as a potential lead compound for drug discovery.
Medicine
The thiazolidine-2,4-dione core is known for its antidiabetic properties, making this compound a candidate for the development of new antidiabetic drugs.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazolidine-2,4-dione core can interact with enzymes involved in glucose metabolism, potentially inhibiting their activity. The benzylidene group may also interact with various receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione with antidiabetic properties.
Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.
Troglitazone: An older antidiabetic drug with a similar core structure.
Uniqueness
The unique combination of functional groups in (5E)-5-[2-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione provides it with distinct chemical reactivity and potential biological activity, setting it apart from other thiazolidinedione derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
